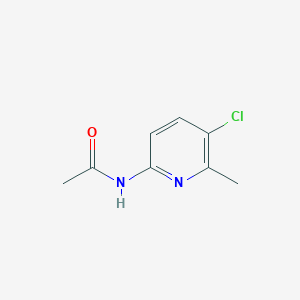

N-(5-Chloro-6-methylpyridin-2-yl)acetamide

Übersicht

Beschreibung

N-(5-Chloro-6-methylpyridin-2-yl)acetamide is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol . It is also known by the name 6-Acetamido-3-chloro-2-picoline . This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom and a methyl group, along with an acetamide functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Chloro-6-methylpyridin-2-yl)acetamide typically involves the acylation of 5-chloro-6-methylpyridin-2-amine with acetic anhydride or acetyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the generated acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions: N-(5-Chloro-6-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki cross-coupling to form more complex pyridine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and arylboronic acids in the presence of bases like potassium carbonate.

Major Products Formed:

Substitution Products: Various substituted pyridine derivatives.

Oxidation Products: Oxidized forms of the original compound.

Reduction Products: Reduced forms of the original compound.

Coupling Products: Complex pyridine derivatives with extended aromatic systems.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(5-Chloro-6-methylpyridin-2-yl)acetamide serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is used in the production of Lumacaftor , a drug approved for treating cystic fibrosis. The synthesis of Lumacaftor involves several steps where this compound acts as a key precursor, highlighting its importance in drug development.

Case Study: Lumacaftor Synthesis

- Objective: To synthesize Lumacaftor for cystic fibrosis treatment.

- Methodology: this compound is utilized in multi-step organic reactions to construct the drug's complex structure.

- Outcome: Successful synthesis demonstrated the compound's utility in pharmaceutical applications, leading to clinical validation of Lumacaftor's effectiveness.

Organic Synthesis

In organic chemistry, this compound is employed as an intermediate for synthesizing other compounds. For instance, it plays a role in producing 6-Chloro-5-methylpyridin-2-amine , which has various applications in agrochemicals and pharmaceuticals.

Synthesis Pathway Example

| Step | Reaction Type | Product |

|---|---|---|

| 1 | Substitution | 6-Chloro-5-methylpyridin-2-amine |

| 2 | Coupling | Complex organic molecules |

This compound's ability to participate in substitution and coupling reactions makes it valuable for developing new chemical entities.

Research indicates that this compound exhibits significant biological activity, making it a candidate for further pharmacological exploration. Studies have shown its potential as an antitumor , insecticidal , and antiviral agent.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antitumor | Investigated for its effects on cancer cell lines. |

| Insecticidal | Explored for its efficacy against various insect pests. |

| Antiviral | Studied for potential antiviral properties against specific viruses. |

The presence of chlorine and methyl groups on the pyridine ring likely influences its biological interactions, enhancing its pharmacological profile .

Analytical Applications

This compound has been subjected to various analytical techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy . These methods provide insights into the compound's molecular structure and vibrational modes.

Analytical Techniques Used

| Technique | Purpose |

|---|---|

| FTIR | To identify functional groups and molecular interactions. |

| Raman Spectroscopy | To analyze vibrational modes and confirm structural integrity. |

These analyses are crucial for understanding the compound's properties and behavior in different environments.

Wirkmechanismus

The mechanism of action of N-(5-Chloro-6-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

- 6-Acetamido-3-chloro-2-methylpyridine

- 5-Chloro-6-methylpyridin-2-amine

- N-(5-Bromo-6-methylpyridin-2-yl)acetamide

Comparison: N-(5-Chloro-6-methylpyridin-2-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Biologische Aktivität

N-(5-Chloro-6-methylpyridin-2-yl)acetamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C₈H₉ClN₂O. Its structure features a pyridine ring with a chlorine atom and a methyl group at specific positions, along with an acetamide functional group. This unique arrangement contributes to its biological reactivity and potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been tested against various bacterial strains, showing varying degrees of effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0048 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results suggest that the compound may serve as a potential broad-spectrum antimicrobial agent, particularly effective against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Preliminary studies indicate that it may inhibit growth in various cancer cell lines through mechanisms involving enzyme inhibition and modulation of signaling pathways. For instance, it has been shown to interact with specific molecular targets that are crucial for cancer cell survival .

The mechanism by which this compound exerts its biological effects involves its interaction with enzymes or receptors within cells. This interaction can lead to alterations in enzyme activity or receptor signaling pathways, which in turn affect cellular processes such as proliferation and apoptosis . Further studies are necessary to elucidate the precise molecular targets involved.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(5-Chloro-4-methylpyridin-2-yl)acetamide | Similar pyridine ring | Antimicrobial properties |

| 5-Chloro-N-(methyl)pyridin-2-amines | Lacks acetamide group | Moderate antibacterial activity |

| N-(3-Chloropyridin-4-yl)acetamide | Different chlorine position | Antiviral activity |

This comparison highlights how the specific substitution pattern on the pyridine ring influences the biological activity of this compound, potentially enhancing its efficacy compared to other related compounds .

Case Studies and Research Findings

Recent studies have underscored the potential applications of this compound in drug development:

- Anticancer Screening : A study assessing various compounds for their ability to inhibit PRMT5 showed promising results for this compound, indicating an IC50 value that suggests effective inhibition in cancer cells lacking MTAP .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties revealed that this compound exhibited notable activity against multi-drug resistant bacterial strains, making it a candidate for further development as an antibiotic .

Eigenschaften

IUPAC Name |

N-(5-chloro-6-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-5-7(9)3-4-8(10-5)11-6(2)12/h3-4H,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNCLJXNLLFOFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)NC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70576141 | |

| Record name | N-(5-Chloro-6-methylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160115-16-2 | |

| Record name | N-(5-Chloro-6-methylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.